Etazolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048434 | |
| Record name | Etazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51022-77-6 | |
| Record name | Etazolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etazolate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETAZOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Etazolate
Etazolate as a Phosphodiesterase-4 (PDE4) Inhibitor
This compound functions as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme family crucial for regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). ebi.ac.ukguidetopharmacology.orgwikipedia.orgmedchemexpress.comncats.iomerckmillipore.comnih.govnih.govmedchemexpress.com
Mechanisms of PDE4 Isoform Activity Inhibition by this compound
This compound selectively inhibits type 4 phosphodiesterase (PDE4), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP). ebi.ac.ukguidetopharmacology.orgwikipedia.orgmedchemexpress.comncats.iomerckmillipore.comnih.govnih.govmedchemexpress.com The reported half-maximal inhibitory concentration (IC₅₀) for this compound against PDE4 is approximately 2 µM. medchemexpress.commerckmillipore.com This inhibition prevents the degradation of cAMP, leading to its accumulation within cells. Research has also indicated that this compound can significantly reduce the expression levels of specific PDE4 isoforms, including PDE4A, PDE4B, and PDE4D, particularly in contexts such as lipopolysaccharide (LPS)-induced depressive-like behavior in mice. ebi.ac.uknih.gov
Table 1: this compound's Inhibition of PDE4
| Target | IC₅₀ (µM) | Reference |
| PDE4 | 2 | medchemexpress.commerckmillipore.com |
Regulation of Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways
By inhibiting PDE4, this compound effectively increases intracellular cAMP levels. medchemexpress.commerckmillipore.comscbt.compnas.orgresearchgate.netreumatologiaclinica.org This elevation in cAMP is a critical step in activating downstream signaling cascades. A key pathway influenced by increased cAMP is the cAMP/phosphorylated cAMP response-element binding protein (pCREB)/brain-derived neurotrophic factor (BDNF)/VGF signaling pathway. ebi.ac.uknih.govresearchgate.net Studies have shown that this compound treatment can upregulate this signaling cascade in brain regions such as the hippocampus and prefrontal cortex. ebi.ac.uknih.gov For instance, in models of chronic unpredictable mild stress (CUMS), this compound at 5.0 mg/kg significantly increased levels of cAMP, pCREB, BDNF, and VGF, and these effects were abolished by inhibition of Protein Kinase A (PKA), demonstrating the cAMP-PKA dependency. researchgate.net Furthermore, this compound has been shown to normalize oxidative stress and restore the cAMP signaling pathway in animal models of neuropsychiatric disorders associated with traumatic brain injury. japsonline.com
Table 2: this compound's Impact on cAMP Signaling Pathway Components
| Pathway Component | Effect of this compound Treatment | Context/Model | Reference |
| cAMP | Increased levels | CUMS, LPS-induced depression | ebi.ac.uknih.govresearchgate.net |
| pCREB | Upregulated expression | CUMS, LPS-induced depression | ebi.ac.uknih.govresearchgate.net |
| BDNF | Upregulated expression | CUMS, LPS-induced depression, PTSD | ebi.ac.uknih.govnih.govresearchgate.net |
| VGF | Increased levels | CUMS | researchgate.net |
Implications for Neuronal Plasticity and Function via cAMP Modulation by this compound
The modulation of cAMP signaling by this compound has significant implications for neuronal plasticity and function. Increased cAMP levels, often achieved through PDE4 inhibition, are known to play a role in various brain functions, including learning, memory, and synaptic plasticity. ebi.ac.ukwikipedia.orgnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netdovepress.comannualreviews.orgnih.gov this compound has demonstrated neuroprotective effects and improvements in cognitive function. ebi.ac.uknih.govnih.govjapsonline.comnih.gov For example, in aged rats, this compound improved performance in complex spatial learning and memory tasks, preventing foraging deficits and memory impairments. nih.gov In mouse models of depression induced by lipopolysaccharide (LPS), this compound abrogated the LPS-induced downregulation of the cAMP/pCREB/BDNF signaling, neuroinflammatory response, and depressive-like behavior. ebi.ac.uknih.gov Similarly, in rat models of post-traumatic stress disorder (PTSD), this compound prevented memory impairment, anxiety, and depression-like symptoms, which was associated with the prevention of changes in oxidative stress biomarkers, BDNF levels, and histone acetylation in the hippocampus. nih.govnih.gov
This compound as a Gamma-Aminobutyric Acid (GABAᴀ) Receptor Modulator
Beyond its PDE4 inhibitory activity, this compound also acts as a modulator of gamma-aminobutyric acid type A (GABAᴀ) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. ebi.ac.ukguidetopharmacology.orgwikipedia.orgjapsonline.comnih.govpatsnap.comguidetopharmacology.orgnih.govwikipedia.orgresearchgate.netgoogle.comdrugbank.comacs.org
Positive Allosteric Modulation of GABAᴀ Receptors by this compound
This compound is characterized as a positive allosteric modulator of GABAᴀ receptors. ebi.ac.ukguidetopharmacology.orgwikipedia.orgjapsonline.comnih.govpatsnap.comguidetopharmacology.orgnih.govwikipedia.orgresearchgate.netgoogle.comdrugbank.comacs.org This means it binds to a site distinct from the primary GABA binding site (orthosteric site) and enhances the affinity of GABA for its receptor, thereby potentiating GABA-mediated inhibitory currents. ebi.ac.ukpatsnap.comresearchgate.netacs.org This modulation is chloride-dependent and sensitive to antagonists like picrotoxinin (B1677863) and bicuculline (B1666979). ebi.ac.uk Furthermore, this compound enhances the binding of [³H]flunitrazepam, a benzodiazepine (B76468), to GABAA receptors. ebi.ac.uk This enhancement is additive or even synergistic with GABA's own enhancement of benzodiazepine binding, suggesting an allosteric modulation independent of the benzodiazepine binding site itself. ebi.ac.ukannualreviews.orgpatsnap.com
Interaction of this compound with Barbiturate (B1230296) Binding Sites on GABAᴀ Receptors
This compound interacts with the barbiturate binding site on GABAᴀ receptors. ebi.ac.ukguidetopharmacology.orgwikipedia.organnualreviews.orgguidetopharmacology.orgnih.govnih.gov This interaction provides an important link between barbiturate/picrotoxinin binding sites and the benzodiazepine-GABA system. annualreviews.org While this compound does not directly inhibit [³H]diazepam binding, it enhances it, and this enhancement is potentiated by chloride ions and inhibited by picrotoxin. ebi.ac.ukannualreviews.org This suggests that this compound's action is mediated via a picrotoxinin-like site, as the concentrations at which it inhibits [³H]dihydropicrotoxinin binding are similar to those at which it enhances benzodiazepine binding. annualreviews.org This mechanism contributes to its anxiolytic properties. ebi.ac.ukguidetopharmacology.orgwikipedia.orgguidetopharmacology.org
Table 3: this compound's Modulation of GABAᴀ Receptors
| Mechanism | Effect | Key Characteristics | Reference |
| Positive Allosteric Modulation | Enhances GABA-mediated inhibition | Chloride-dependent, picrotoxinin/bicuculline sensitive | ebi.ac.uk |
| Interaction with Barbiturate Binding Site | Enhances [³H]flunitrazepam binding | Distinct from benzodiazepine binding site | ebi.ac.ukguidetopharmacology.orgwikipedia.organnualreviews.orgpatsnap.comguidetopharmacology.orgnih.govnih.gov |
Neurobiological Mechanisms and Pathways Mediated by Etazolate
Impact of Etazolate on Cognitive Function and Memory Processes
Effects of this compound on Synaptic Plasticity and Neurogenesis
This compound plays a role in enhancing synaptic plasticity and neuroprotection, primarily through its action as a phosphodiesterase 4 (PDE4) inhibitor and a GABAA receptor modulator. PDE4 inhibitors, including this compound, increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are crucial for promoting neuronal survival and improving synaptic plasticity. cpn.or.krcpn.or.kr This modulation of cAMP signaling is linked to the activation of the cAMP response element-binding protein (CREB) pathway and the brain-derived neurotrophic factor (BDNF), both vital for neuronal function and development. ebi.ac.uknih.govuts.edu.au
Furthermore, this compound stimulates alpha-secretase activity, leading to the production of soluble amyloid precursor protein alpha (sAPPα). medchemexpress.comnih.govnih.govpsu.edu sAPPα is recognized for its neurotrophic and procognitive properties, regulating neural excitability and enhancing synaptic plasticity, learning, and memory. frontiersin.orgelsevier.es Studies have demonstrated that this compound can protect cortical neurons against amyloid-beta (Aβ)-induced toxicity, and this neuroprotective effect is dependent on GABAA receptor signaling and subsequent sAPPα induction. nih.govncats.iofrontiersin.org In aged rat models, this compound has been shown to improve performance in complex spatial learning and memory tasks, preventing deficits in foraging and homing behaviors, which further supports its positive effects on age-related cognitive impairments and neuroplasticity. nih.govpsu.edu
This compound Mechanisms in Affective and Psychiatric Disorders
This compound demonstrates significant pharmacological activity in models of affective and psychiatric disorders, primarily through its influence on the cAMP/pCREB/BDNF signaling cascade, GABAA receptors, and the hypothalamic-pituitary-adrenal (HPA) axis.
As a selective PDE4 inhibitor, this compound has exhibited antidepressant-like effects in various rodent models of depression. ebi.ac.ukmedchemexpress.comresearchgate.net In models of chronic unpredictable mild stress (CUMS) and olfactory bulbectomy, this compound treatment has been shown to reverse depressive-like behaviors. ebi.ac.ukuts.edu.auresearchgate.netnih.gov These beneficial effects are consistently associated with specific molecular adaptations, including a significant increase in the levels of cAMP, phosphorylated CREB (pCREB), and brain-derived neurotrophic factor (BDNF) within the hippocampus and prefrontal cortex. ebi.ac.uknih.govuts.edu.auresearchgate.net
Table 1: Molecular Adaptations Associated with this compound's Antidepressant-like Effects
| Molecular Marker | Effect of this compound Treatment | Brain Region | Associated Mechanism |
| cAMP | Increased levels | Hippocampus, Prefrontal Cortex | PDE4 inhibition ebi.ac.uknih.govuts.edu.auresearchgate.net |
| pCREB | Increased levels | Hippocampus, Prefrontal Cortex | Activation via cAMP ebi.ac.uknih.govuts.edu.auresearchgate.net |
| BDNF | Increased levels | Hippocampus, Prefrontal Cortex | Downstream of cAMP/pCREB signaling ebi.ac.uknih.govuts.edu.auresearchgate.net |
| PDE4A, PDE4B, PDE4D | Reduced expression levels | Hippocampus, Prefrontal Cortex | Direct PDE4 inhibition ebi.ac.uk |
| IL-1β | Reduced expression levels | Hippocampus, Prefrontal Cortex | Anti-inflammatory response ebi.ac.uk |
| Oxidative Stress Markers | Decreased levels | Brain (TBI model) | Modulation of oxidant-antioxidant defense nih.govjapsonline.comresearchgate.net |
This compound demonstrates notable anxiolytic activity, which is strongly linked to its ability to modulate the γ-aminobutyric acid (GABA) signaling pathway. ebi.ac.ukwikipedia.orgncats.iojapsonline.com Specifically, this compound acts as a positive allosteric modulator of the GABAA receptor, interacting at the barbiturate (B1230296) binding site. ebi.ac.ukguidetopharmacology.orgwikipedia.orgjapsonline.com This enhancement of GABAergic signaling is considered a primary mechanism for its anxiolytic properties. frontiersin.orgjapsonline.com
Preclinical studies in mice have evaluated the anxiolytic effects of this compound using a battery of behavioral tests, including the elevated plus maze (EPM), light/dark (L/D) aversion, hole board (HB), and open field test (OFT). ebi.ac.uk In these tests, this compound significantly increased parameters indicative of reduced anxiety, such as the percentage of time spent and entries into open arms in the EPM test, and increased total time spent in the light compartment in the L/D test. ebi.ac.uk These effects were comparable to those observed with diazepam, a known anxiolytic agent. ebi.ac.uk
Table 2: Anxiolytic-like Effects of this compound in Mouse Models
| Behavioral Test | Observed Effect of this compound | Reference Anxiolytic (Diazepam) |
| Elevated Plus Maze (EPM) | Increased percentage of time spent and entries into open arms ebi.ac.uk | Similar effects ebi.ac.uk |
| Light/Dark (L/D) Aversion | Increased total time spent in and latency to leave the light compartment ebi.ac.uk | Not explicitly compared in this context ebi.ac.uk |
| Open Field Test (OFT) | Increased % central ambulation score, total ambulation score, and time spent in center zone (partial anxiolytic-like behavior) nih.gov | Similar effects nih.gov |
This compound contributes to the normalization of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system involved in stress response and often dysregulated in affective disorders. ebi.ac.uknih.gove-jer.org In stressed mice, this compound treatment significantly inhibited the hyperactivity of the HPA axis, as evidenced by a reduction in serum corticosterone (B1669441) (CORT) levels. ebi.ac.uknih.gov This modulation of the HPA axis is closely associated with this compound's antidepressant-like effects and its ability to modulate brain-derived neurotrophic factor (BDNF) levels in chronic unpredictable mild stress models. ebi.ac.uknih.govpsychiatryinvestigation.org The hyperactivity of the HPA axis is a consistent finding in major depression, highlighting the therapeutic relevance of this compound's impact on this system. researchgate.nete-jer.org
This compound in Remyelination and Oligodendroglial Cell Function
This compound has shown promising effects in promoting myelin protection and remyelination, processes crucial for the integrity and function of the central nervous system (CNS).
This compound acts as an alpha-secretase activator, leading to the release of soluble amyloid precursor protein alpha (sAPPα), a protein with neuroprotective and neurotrophic properties. guidetopharmacology.orgmedchemexpress.comnih.govresearchgate.netnih.govunito.it This mechanism is central to its effects on myelin. In mouse models of acute demyelination, such as those induced by cuprizone (B1210641) (CPZ), this compound treatment has been shown to restore the number of myelinated axons in the corpus callosum and increase the amount of myelin basic protein (MBP), a major myelin protein in the brain. nih.govresearchgate.netnih.govunito.it
Ex vivo studies using lysolecithin-induced demyelination in organotypic cerebellar slices further elucidated this compound's mechanism of action. nih.govresearchgate.netunito.it this compound treatment was found to:
Enhance the release of sAPPα in the culture media of demyelinated slices. nih.govresearchgate.netunito.it
Protect myelinated axons from demyelination. nih.govresearchgate.netunito.it
Increase the number of mature oligodendrocytes. nih.govresearchgate.netunito.it
Promote the reappearance of Caspr+ adjacent to the nodes of Ranvier. nih.govresearchgate.netunito.it
Increase the percentage of myelinated axons with short internodes, an indicator of remyelination. nih.govresearchgate.netunito.it
The remyelinating effects of this compound were dependent on alpha-secretase activity, as these effects were abolished in the presence of an alpha-secretase inhibitor (GI254023X). nih.govresearchgate.netunito.it Furthermore, the protective effects of this compound in demyelinated slices could be mimicked by direct sAPPα treatment, underscoring the importance of the sAPPα pathway in its remyelinating action. nih.govresearchgate.netunito.it While initial hypotheses suggested an antioxidant activity for this compound's remyelinating effects, in vitro studies on oligodendroglial cells subjected to oxidative stress indicated that this compound does not directly exert antioxidant activity, suggesting that its antioxidant effects observed in vivo might be indirect. unito.itrosj.org
Table 3: Effects of this compound on Myelin Protection and Remyelination
| Effect | Mechanism/Observation | Model System | Key Findings |
| Myelin Restoration | Alpha-secretase activation, sAPPα release | Cuprizone-induced demyelination (mice) | Restored myelinated axons, increased MBP nih.govresearchgate.netnih.govunito.it |
| Axon Protection | Enhanced sAPPα release, direct protection | Lysolecithin-induced demyelination (organotypic slices) | Protected myelinated axons from demyelination nih.govresearchgate.netunito.it |
| Oligodendrocyte Maturation | Increased number of mature oligodendrocytes | Lysolecithin-induced demyelination (organotypic slices) | Promoted maturation nih.govresearchgate.netunito.it |
| Node of Ranvier Integrity | Promoted reappearance of Caspr+ adjacent to nodes | Lysolecithin-induced demyelination (organotypic slices) | Indicated remyelination nih.govresearchgate.netunito.it |
| Remyelination Indicator | Increased percentage of myelinated axons with short internodes | Lysolecithin-induced demyelination (organotypic slices) | Direct evidence of remyelination nih.govresearchgate.netunito.it |
Preclinical Investigations of Etazolate S Therapeutic Efficacy
Experimental Models of Alzheimer's Disease
Etazolate has been evaluated in several experimental models relevant to Alzheimer's disease (AD), focusing on its impact on cognitive function, amyloid-beta (Aβ) pathology, and neuronal survival.
This compound has shown positive effects on cognitive deficits in naturally aged rodent models. In studies utilizing a complex spatial learning and memory task, specifically a foraging and homing task in normally aged rats, this compound demonstrated significant improvements. Two tested doses of this compound effectively prevented a foraging deficit that developed in untreated aged rats over the course of the test nih.govpsu.edu. Furthermore, this compound completely prevented a trial-specific deficit in memory for previously visited food locations nih.govpsu.edu. It also significantly reduced a memory deficit related to changing the animals' home box locations and entirely prevented a tendency for untreated aged animals to enter incorrect home boxes nih.govpsu.edu. These findings collectively indicate that this compound improved initial memory for spatial locations, facilitated the learning of new spatial locations over time, and enhanced the accuracy of spatial memory in aged rats psu.edu. These beneficial cognitive effects are attributed to this compound's potential to act through multiple pathways, including enhancing the cAMP response element-binding protein (CREB) pathway and modulating the GABA(A) receptor, both of which are critical for procognitive strategies psu.edu.
Table 1: Effects of this compound on Cognitive Deficits in Aged Rats
| Cognitive Measure | Untreated Aged Rats (Control) | This compound-Treated Aged Rats | Reference |
| Foraging Deficit | Developed over test course | Completely prevented | nih.govpsu.edu |
| Memory for Previously Visited Food | Trial-specific deficit | Completely prevented | nih.govpsu.edu |
| Memory for Changing Home Box Locations | Significant deficit | Significantly reduced | nih.govpsu.edu |
| Entry into Incorrect Home Boxes | Significant tendency | Completely prevented | nih.govpsu.edu |
| Spatial Learning & Memory Accuracy | Impaired | Improved (initial memory, learning new locations, memory accuracy) | psu.edu |
This compound's impact on amyloid-beta (Aβ) pathology has been a key area of investigation. This compound is known to stimulate the secretion of soluble N-terminal amyloid precursor protein fragment (sAPPalpha) japsonline.com. Increased levels of sAPPalpha are considered neuroprotective and can shield neurons from the detrimental effects associated with beta-amyloid and Alzheimer's disease development japsonline.com. In rat cortical neurons, this compound, at nanomolar-low micromolar concentrations (20 nM-2 µM), demonstrated a dose-dependent protective effect against Aβ-induced toxicity nih.govresearchgate.net. This neuroprotective action was specifically mediated through GABA(A) receptor signaling, as it was entirely blocked by GABA(A) receptor antagonists nih.govresearchgate.net. Furthermore, the neuroprotective effects of this compound against Aβ were prevented by pharmacological inhibition of the alpha-secretase pathway and by immunoneutralization of sAPPalpha, indicating that this compound exerts its protective influence by inducing sAPPalpha production nih.govresearchgate.net.
Studies on cultured cortical neurons have elucidated some of the cellular mechanisms underlying this compound's neuroprotective properties. Electrophysiological and receptor binding investigations have shown that this compound (SQ20009) prolongs the duration of spontaneously occurring inhibitory postsynaptic potentials (IPSPs) at concentrations ranging from 0.3 to 100 µM ebi.ac.uk. Higher concentrations of this compound induce an increase in membrane chloride conductance, an effect that is sensitive to the GABA(A) receptor antagonists picrotoxinin (B1677863) and bicuculline (B1666979) ebi.ac.uk. This compound also potentiates the response to exogenously applied GABA and acts synergistically with diazepam to enhance GABA-mediated conductance, although it does not affect glycine-mediated conductance changes ebi.ac.uk. Beyond its direct GABAergic modulation, this compound's neuroprotective effects in cultured rat cortical neurons against Aβ-induced toxicity are dose-dependent and mediated by GABA(A) receptor signaling and the stimulation of sAPPalpha production nih.govresearchgate.net. While sAPPalpha itself is known to promote the long-term survival of cultured cortical neurons and protect them from excitotoxic, metabolic, and oxidative insults aginganddisease.org, in vitro studies specifically examining this compound's direct antioxidant activity in oligodendroglial 158N cell lines under tert-butyl hydroperoxide (tBHP)-induced oxidative stress did not show a direct reduction in Reactive Oxygen Species (ROS) production. This suggests that this compound's reported antioxidant activity in vivo might be an indirect effect unito.it.
Experimental Models of Traumatic Brain Injury (TBI)
This compound has also been investigated for its potential therapeutic effects in experimental models of traumatic brain injury (TBI), addressing both behavioral and biochemical sequelae.
Traumatic brain injury is a significant cause of psychiatric conditions, with depression and anxiety frequently observed in patients nih.gov. This compound (ETZ), a new generation PDE4 inhibitor, has demonstrated promising effects in mitigating TBI-associated behavioral deficits. Chronic treatment with this compound (0.5 and 1 mg/kg) significantly attenuated TBI-induced behavioral impairments in rat models nih.gov. In TBI models induced by the weight drop method, which cause depression-like behavioral deficits in paradigms such as modified open field exploration, hyper-emotionality, and sucrose (B13894) consumption, this compound showed antidepressant-like effects nih.gov. Furthermore, this compound exhibited anxiolytic-like activity in experimental mouse models of anxiety, evidenced by increased time spent and entries into the open arms of the elevated plus maze (EPM) test, and increased total time spent in the light compartment in the light/dark test ebi.ac.uk. In mice subjected to TBI, this compound (1, 3, 10 mg/kg; IP) was observed to improve recognition memory and persistently reduce locomotor hyperactivity medchemexpress.com. Additionally, this compound has been shown to protect against memory impairment, anxiety-like, and depression-like behaviors induced by post-traumatic stress disorder (PTSD) in rat models nih.gov.
Table 2: Behavioral Effects of this compound in TBI and Related Models
| Behavioral Deficit/Symptom (Model) | Untreated Control | This compound Treatment | Reference |
| Depression-like (TBI rat) | Observed (open field, hyper-emotionality, sucrose) | Significantly attenuated | nih.gov |
| Anxiety-like (Mouse anxiety models) | Present (e.g., less time in open arms/light compartment) | Increased time/entries in open arms (EPM), increased time in light compartment (L/D) | ebi.ac.uk |
| Recognition Memory (TBI mouse) | Impaired | Improved | medchemexpress.com |
| Locomotor Hyperactivity (TBI mouse) | Increased | Reduced persistently | medchemexpress.com |
| PTSD-induced Memory/Anxiety/Depression (Rat) | Present | Prevented | nih.gov |
TBI not only causes immediate mechanical damage but also triggers biochemical changes that lead to delayed neuronal cell loss nih.gov. Studies have shown that TBI significantly alters levels of brain cyclic adenosine (B11128) monophosphate (cAMP), cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) nih.gov. Concurrently, TBI leads to a significant increase in oxidative stress markers, such as lipid peroxidation and nitrite (B80452), while decreasing the levels of antioxidant enzymes like reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT) nih.gov. Chronic this compound treatment (0.5 and 1 mg/kg) effectively restored these TBI-induced derangements in molecular and biochemical markers nih.gov. This indicates that this compound modulates cAMP signaling and oxidative/antioxidant markers in the TBI model nih.gov. Furthermore, this compound, acting as an α-secretase activator, has been shown to reduce neuroinflammation and provide persistent neuroprotection following TBI in mice medchemexpress.comaginganddisease.org. Specifically, this compound treatment increased sAPPα production, which in turn attenuated interleukin-1 (IL-1)-mediated inflammation, including microglial activation, and led to an improvement in cerebral edema formation aginganddisease.orgnih.gov. These effects contributed to lasting improvements in memory and motor performance by protecting cerebral tissue through increased sAPPα levels aginganddisease.orgnih.gov. This compound has also been demonstrated to reverse brain oxidative damage induced by chronic unpredictable mild stress medchemexpress.commedchemexpress.com and to prevent changes in oxidative stress biomarkers (GSH, GSSG, GPx, TBARS), BDNF levels, and histones acetylation in the hippocampus in a PTSD model nih.gov.
Table 3: Biochemical Effects of this compound Post-TBI
| Biochemical Marker | TBI-Induced Change | This compound Treatment Effect | Reference |
| Brain cAMP | Altered | Restored | nih.gov |
| pCREB | Altered | Restored | nih.gov |
| BDNF | Altered | Restored | nih.gov |
| Oxidative Stress (Lipid Peroxidation, Nitrite) | Increased | Restored | nih.gov |
| Antioxidant Enzymes (GSH, SOD, CAT) | Decreased | Restored | nih.gov |
| Neuroinflammation (IL-1, Microglial Activation) | Increased | Attenuated | aginganddisease.orgnih.gov |
| Cerebral Edema | Increased | Improved | aginganddisease.orgnih.gov |
| Oxidative Stress (PTSD model) | Potentiated in hippocampus | Prevented | nih.gov |
| BDNF (PTSD model) | Reduced in hippocampus | Prevented | nih.gov |
| Histones Acetylation (PTSD model) | Reduced in hippocampus | Prevented | nih.gov |
Experimental Models of Demyelinating Disorders
Preclinical studies have utilized established experimental models to evaluate this compound's effects on demyelination and remyelination processes.
This compound in Cuprizone-induced Demyelination Models
This compound, recognized as a pyrazolopyridine compound and an α-secretase activator, has demonstrated the capacity to promote myelin protection and remyelination in acute demyelination induced by cuprizone (B1210641) (CPZ) in C57Bl/6 mice. metabolomicsworkbench.orglipidmaps.orgciteab.com To assess its protective and remyelinating potential, two distinct treatment protocols were employed: this compound was administered either during the final two weeks of CPZ intoxication or following the completion of the five-week CPZ intoxication period. metabolomicsworkbench.orglipidmaps.orgciteab.com
In both treatment paradigms, this compound successfully restored the number of myelinated axons within the corpus callosum. metabolomicsworkbench.orglipidmaps.org This restoration was accompanied by a corresponding increase in the amount of Myelin Basic Protein (MBP), a crucial myelin protein in the brain. metabolomicsworkbench.orglipidmaps.org However, at the molecular level, while CPZ intoxication was observed to alter inflammatory and myelin gene expression, this compound treatment did not restore these gene expression levels at the time points examined in these studies. metabolomicsworkbench.orgciteab.com Functionally, locomotor activity, which was impaired after three weeks of CPZ intoxication, showed a modest but beneficial effect following this compound treatment. metabolomicsworkbench.orgciteab.com Spatial memory, however, was not significantly impacted by either CPZ intake or this compound treatment in these protocols. metabolomicsworkbench.orgciteab.com
Table 1: Effects of this compound in Cuprizone-induced Demyelination Models
| Parameter Assessed | Effect of CPZ Intoxication | Effect of this compound Treatment (Both Protocols) | Citation |
| Myelinated Axons (Corpus Callosum) | Decreased | Restored | metabolomicsworkbench.orglipidmaps.org |
| Myelin Basic Protein (MBP) Level | Decreased | Increased | metabolomicsworkbench.orglipidmaps.org |
| Myelin Gene Expression | Altered (downregulated) | Not restored | metabolomicsworkbench.orgciteab.com |
| Inflammatory Gene Expression | Altered (upregulated) | Not restored | metabolomicsworkbench.orgciteab.com |
| Locomotor Activity | Impaired (after 3 weeks CPZ) | Modest but beneficial effect | metabolomicsworkbench.orgciteab.com |
| Spatial Memory | Not affected | Not affected | metabolomicsworkbench.orgciteab.com |
This compound Studies in Lysolecithin-induced Demyelination in Organotypic Cultures
Ex vivo investigations into this compound's mechanism of action have been conducted using organotypic cultures of cerebellar slices, a model system for lysolecithin-induced demyelination. metabolomicsworkbench.orglipidmaps.orgresearchgate.net In this model, this compound treatment demonstrated several key beneficial effects:
It enhanced the release of soluble Amyloid Precursor Protein alpha (sAPPα) into the culture media of demyelinated slices. metabolomicsworkbench.orglipidmaps.org
It provided protection to myelinated axons against demyelination. metabolomicsworkbench.orglipidmaps.org
It led to an increase in the number of mature oligodendrocytes. metabolomicsworkbench.orglipidmaps.org
It promoted the reappearance of paired Caspr(+) adjacent to the nodes of Ranvier, which are critical structures for nerve impulse conduction. metabolomicsworkbench.orglipidmaps.org
It increased the percentage of myelinated axons exhibiting short internodes, a recognized indicator of successful remyelination. metabolomicsworkbench.orglipidmaps.org
Crucially, these aforementioned effects of this compound were abolished in the presence of GI254023X, an α-secretase inhibitor, indicating that this compound's beneficial actions in this model are mediated through an α-secretase dependent mechanism. metabolomicsworkbench.orglipidmaps.org Furthermore, the protective effects observed with this compound in demyelinated slices were mimicked by direct sAPPα treatment in a dose-dependent manner, reinforcing the role of sAPPα in its remyelinating potential. metabolomicsworkbench.orglipidmaps.org
Table 2: Effects of this compound in Lysolecithin-induced Demyelination (Organotypic Cultures)
| Parameter Assessed | Effect of this compound Treatment (Organotypic Cultures) | Mechanism/Notes | Citation |
| sAPPα Release | Enhanced | α-secretase dependent | metabolomicsworkbench.orglipidmaps.org |
| Myelinated Axons | Protected from demyelination | α-secretase dependent | metabolomicsworkbench.orglipidmaps.org |
| Mature Oligodendrocyte Number | Increased | α-secretase dependent | metabolomicsworkbench.orglipidmaps.org |
| Caspr(+) Reappearance (Nodes of Ranvier) | Promoted | α-secretase dependent | metabolomicsworkbench.orglipidmaps.org |
| Myelinated Axons with Short Internodes | Increased percentage (indicator of remyelination) | α-secretase dependent | metabolomicsworkbench.orglipidmaps.org |
| Inhibition by GI254023X | Yes (all effects) | Confirms α-secretase dependence | metabolomicsworkbench.orglipidmaps.org |
| Mimicked by sAPPα Treatment | Yes (dose-dependent) | Supports sAPPα as mediator | metabolomicsworkbench.orglipidmaps.org |
Preclinical Methodological Considerations and Approaches in this compound Research
The preclinical research on this compound has employed a diverse array of methodologies to elucidate its pharmacological profile and therapeutic mechanisms.
In Vitro Electrophysiological and Receptor Binding Studies of this compound
In vitro electrophysiological and receptor binding studies have provided significant insights into this compound's interaction with neuronal receptors. Investigations on cultured cortical neurons revealed that this compound (also known as SQ20009), at concentrations ranging from 0.3 to 100 micromolar (µM), prolongs the duration of spontaneously occurring inhibitory postsynaptic potentials (IPSPs). citeab.comnih.gov Higher concentrations of this compound were observed to induce an increase in membrane chloride conductance, an effect that was sensitive to picrotoxinin and bicuculline, indicating its interaction with the GABAA receptor complex. nih.gov
This compound was found to potentiate the response to exogenously applied gamma-aminobutyric acid (GABA) and acted synergistically with diazepam to enhance GABA-mediated conductance. nih.gov Notably, this compound did not augment glycine-mediated conductance changes, suggesting a specific interaction with GABAergic systems. nih.gov Receptor binding studies further demonstrated that this compound increases the binding of [3H]flunitrazepam and stimulates the GABA-mediated enhancement of this binding. nih.gov These binding increases were dependent on chloride ions and were also sensitive to picrotoxinin and bicuculline. citeab.comnih.gov The consistent dose-response relationships observed across both physiological and binding experiments suggest that this compound interacts with the postsynaptic GABAA receptor complex at a site distinct from either the GABA recognition site or the benzodiazepine (B76468) binding site, thereby enhancing GABA-mediated inhibition and increasing benzodiazepine binding. citeab.comnih.govnih.gov Additionally, this compound has been shown to increase specific GABA receptor binding in rat brain membrane fractions, an effect markedly enhanced by the presence of halide ions, implying that pyrazolopyridines like this compound modulate GABA receptor binding properties by acting on a site closely associated with the chloride ion channel of the membrane. nih.gov
Biochemical Marker Analysis in this compound Studies (cAMP, pCREB, BDNF, oxidative stress markers)
Biochemical analyses are crucial for understanding the intracellular signaling pathways modulated by this compound. As a selective phosphodiesterase 4 (PDE4) inhibitor, this compound is known to increase cyclic adenosine monophosphate (cAMP) levels. chemtunes.com
In models of traumatic brain injury (TBI), TBI significantly altered brain cAMP, phosphorylated cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) levels. citeab.comnih.gov Concurrently, TBI led to a significant increase in oxidative-nitrosative stress markers (e.g., lipid peroxidation and nitrite levels) and a decrease in antioxidant enzyme markers (e.g., reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT)). citeab.comnih.gov Chronic this compound treatment (0.5 and 1 mg/kg) was effective in attenuating the TBI-induced behavioral deficits and in restoring these derangements in molecular and biochemical markers, indicating that this compound modulates cAMP signaling and oxidative/antioxidant markers in the TBI model. citeab.comnih.gov
Similarly, in olfactory bulbectomy (OBX) models, which exhibit depression-like behaviors, OBX rats displayed decreased levels of cAMP, pCREB, and BDNF, along with increased oxidative/nitrosative stress and reduced antioxidant enzyme levels in the hippocampus. citeab.comguidetopharmacology.org this compound treatment (0.5 and 1 mg/kg) successfully attenuated these biochemical alterations. citeab.comguidetopharmacology.org Furthermore, this compound was found to alleviate chronic unpredictable mild stress (CUMS)-induced depression in mice, with this effect being partly mediated by its modulation of oxidative-nitrosative stress status in the mouse brain. citeab.com
Table 3: Biochemical Marker Modulation by this compound in Neurological Models
| Biochemical Marker | Baseline/Control State | Pathological State (e.g., TBI, OBX) | Effect of this compound Treatment | Citation |
| cAMP | Normal | Decreased | Restored/Increased | citeab.comnih.govguidetopharmacology.org |
| pCREB | Normal | Decreased | Restored | citeab.comnih.govguidetopharmacology.org |
| BDNF | Normal | Decreased | Restored | citeab.comnih.govguidetopharmacology.org |
| Oxidative Stress Markers (e.g., Lipid Peroxidation, Nitrite) | Normal | Increased | Attenuated/Decreased | citeab.comnih.govguidetopharmacology.org |
| Antioxidant Enzymes (e.g., GSH, SOD, CAT) | Normal | Decreased | Restored/Increased | citeab.comnih.govguidetopharmacology.org |
Behavioral Assays for this compound Efficacy (Foraging/Homing Task, Novel Object Recognition)
Behavioral assays are critical for evaluating the functional efficacy of this compound in preclinical settings.
Foraging/Homing Task: This complex spatial learning and memory task, a modification of the Barnes maze, utilizes naturally occurring rodent behaviors such as foraging for food and returning found food to a home location. guidetopharmacology.orgnih.gov It has been employed to examine the cognitive effects of this compound in normally aged Fischer–Brown Norway (FBN) rats, which naturally exhibit distinct deficits in this task, including an inefficient search strategy and transient short-term spatial memory impairment. guidetopharmacology.org Both tested doses of this compound completely prevented a foraging deficit that developed in untreated aged rats over the course of the test. guidetopharmacology.orgnih.gov Additionally, this compound prevented a trial-specific deficit in memory for previously visited food locations that also emerged in untreated aged rats. guidetopharmacology.orgnih.gov this compound also significantly reduced a separate memory deficit concerning changes in the animals' home box locations and entirely prevented a tendency for untreated aged animals to attempt entry into similar-appearing but incorrect home boxes. guidetopharmacology.orgnih.gov These combined behavioral data underscore the positive effects of this compound on multiple, distinct age-related cognitive deficits, using a task rooted in natural rodent behaviors. guidetopharmacology.orgnih.gov The observed improvements in this task are thought to be linked to this compound's GABAA receptor modulation and its ability to stimulate α-secretase activity, leading to increased sAPPα production. chemtunes.comguidetopharmacology.orgwikipedia.org
Novel Object Recognition (NOR): The Novel Object Recognition task is a widely used behavioral assay to assess recognition memory in rodents. While direct detailed studies of this compound's efficacy specifically using the NOR task are limited in the provided literature, it has been noted that this compound counters the effect of scopolamine, a known amnesic agent, on novel object recognition in adult rats in unpublished observations. guidetopharmacology.org This suggests a potential role for this compound in improving recognition memory, which warrants further detailed investigation using this assay.
Clinical Research and Translational Studies of Etazolate
Clinical Trials of Etazolate in Alzheimer's Disease
Clinical investigations into this compound (EHT-0202) for Alzheimer's disease have progressed through Phase I and Phase II/IIA studies, primarily focusing on its safety, tolerability, and exploratory efficacy.
Overview of this compound (EHT-0202) Phase I and Phase II/IIA Studies
Phase I clinical trials of this compound demonstrated an acceptable safety profile, with fewer side effects compared to other phosphodiesterase-4 inhibitors. japsonline.com This encouraging initial safety data supported its advancement to later-stage trials. researchgate.netnih.gov
A pivotal clinical investigation was a pilot, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase IIA study, identified by the clinical trial identifier NCT00880412 (EHT 0202/002 protocol). researchgate.netnih.govpatsnap.comdrugbank.comlarvol.com This study enrolled 159 patients diagnosed with mild to moderate Alzheimer's disease. researchgate.netnih.gov The primary objective of this 3-month trial was to assess the clinical safety and tolerability of this compound (at doses of 40 mg or 80 mg twice daily) when administered as adjunctive therapy. researchgate.netnih.gov Secondary endpoints included exploratory measures of cognitive function, daily living activities, behavior, caregiver burden, and global functioning. researchgate.netnih.gov
The results indicated that EHT0202 was safe and generally well tolerated. researchgate.netnih.gov While dose-dependent numbers of early withdrawals and central nervous system-related adverse events were observed, the study's design did not provide sufficient statistical power to demonstrate drug efficacy across most secondary endpoints. researchgate.netnih.gov However, a notable exception was observed in ratings on the Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL) scale, where some significant differences were seen between treatment groups. researchgate.netnih.gov These initial safety findings were considered encouraging and supported the rationale for further development of this compound to confirm its tolerability and assess clinical efficacy in a larger patient cohort over a longer duration. researchgate.netnih.gov
Despite these promising early results, the Phase II clinical trial (NCT00880412) was completed in 2009, and comprehensive results or subsequent studies have not been widely published since then. mdpi.comnih.gov Further evaluation of this compound in Phase III trials has not progressed, and its development in Alzheimer's disease is currently listed as discontinued (B1498344) at Phase 2. patsnap.comnih.govresearchgate.net
| Study Identifier | Phase | Patient Population | Number of Patients | Duration | Primary Objective | Key Findings (Safety/Tolerability) | Exploratory Efficacy Outcome |
|---|---|---|---|---|---|---|---|
| EHT 0202/002 (NCT00880412) researchgate.netnih.govpatsnap.comdrugbank.comlarvol.com | IIA researchgate.netnih.gov | Mild to moderate Alzheimer's Disease researchgate.netnih.gov | 159 researchgate.netnih.gov | 3 months researchgate.netnih.gov | Clinical safety and tolerability researchgate.netnih.gov | Safe and generally well tolerated; dose-dependent early withdrawals and CNS-related adverse events observed researchgate.netnih.gov | No significant differences except for ADCS-ADL scale ratings researchgate.netnih.gov |
Cognitive Efficacy Assessments and Outcome Measures (e.g., ADCS-ADL scale) in this compound Trials
In the Phase IIA study of this compound, cognitive function was included as a secondary endpoint to explore its clinical efficacy. researchgate.netnih.gov While the study was not powered to show broad drug efficacy, the Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL) scale demonstrated some significant differences between the this compound treatment groups and placebo. researchgate.netnih.gov The ADCS-ADL scale is a measure that assesses difficulties in instrumental activities of daily living, including self-care, mobility, communication, learning and applying knowledge, domestic life, community and civic life, and interpersonal interactions and relationships. nih.gov Other cognitive assessment scales commonly used in Alzheimer's disease clinical trials, such as the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog) and the Mini-Mental State Examination (MMSE), were not explicitly reported with positive findings for this compound in the provided clinical trial summaries. nih.govmdpi.com
This compound as Adjunctive Therapy with Acetylcholinesterase Inhibitors
A significant aspect of this compound's clinical evaluation in Alzheimer's disease trials was its administration as an adjunctive therapy. In the Phase IIA study (NCT00880412), this compound (EHT0202) was given in combination with a stable daily dose of an acetylcholinesterase inhibitor (AChEI) over the 3-month treatment period. researchgate.netnih.govpatsnap.comdrugbank.commedpath.comresearchgate.net Acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, are established symptomatic treatments for mild to moderate Alzheimer's disease, aiming to improve cognition and behavior by increasing acetylcholine (B1216132) levels in the brain. rsc.orgmdpi.comnih.govmanagedhealthcareexecutive.comnih.gov The design of the this compound trial as an add-on therapy suggests an exploration of potential synergistic or complementary benefits beyond existing symptomatic treatments.
Exploration of this compound's Disease-Modifying Potential in Clinical Settings
This compound (EHT-0202) has been investigated not only for its symptomatic effects but also for its potential disease-modifying properties in Alzheimer's disease. researchgate.netnih.gov Its proposed mechanisms of action contribute to this potential, including the stimulation of alpha-secretase activity and the subsequent increase in soluble amyloid precursor protein alpha (sAPPα) secretion. researchgate.netnih.govscirp.orgrsc.orgguidetopharmacology.orgcore.ac.uk This pathway is considered non-amyloidogenic, meaning it diverts the processing of amyloid precursor protein (APP) away from the production of neurotoxic amyloid-beta (Aβ) peptides, thereby potentially preventing Aβ deposition. researchgate.netguidetopharmacology.orgcore.ac.uknih.govelsevier.es Additionally, this compound acts as a GABA-A receptor modulator and a phosphodiesterase-4 inhibitor, which may contribute to neuroprotection and cognitive enhancement. researchgate.netwikipedia.orgncats.iowikiwand.comnih.govguidetopharmacology.orgpsu.edu
Preclinical studies have provided evidence supporting this compound's neuroprotective capabilities, demonstrating its ability to improve memory in aged rats and protect cortical neurons against Aβ-induced toxicity. researchgate.netncats.iojapsonline.compsu.edu The Phase IIA clinical trial, while not primarily powered for efficacy, did include "alter disease progression" as an objective and observed some exploratory efficacy signals. japsonline.com Despite these encouraging indications of disease-modifying potential and symptomatic benefits, further evaluation of this compound in Phase III clinical trials for Alzheimer's disease has not proceeded, and its development in this indication is noted as discontinued at Phase 2. patsnap.commdpi.comnih.govnih.govresearchgate.net
Translational Gaps and Future Clinical Development of this compound
The clinical development of this compound (EHT-0202) for Alzheimer's disease has encountered significant translational gaps, primarily marked by the cessation of its progression beyond Phase II trials. Despite encouraging safety and tolerability results from its Phase IIA study (NCT00880412), which concluded in 2009, there has been a notable absence of published results or subsequent advancement to Phase III. patsnap.commdpi.comnih.govnih.govresearchgate.net The drug is currently listed as discontinued in its Alzheimer's disease indication. patsnap.com
The precise reasons for the discontinuation of this compound's development in AD are not always explicitly detailed in publicly available information, though some sources suggest reasons "unrelated to the efficacy or tolerability of the drug." researchgate.net This situation highlights a common challenge in Alzheimer's drug development, where a high attrition rate is observed even for compounds showing early promise. The complexity of AD, the need for long-duration trials to demonstrate disease modification, and the substantial resources required for late-stage clinical development often contribute to these translational gaps. nih.govresearchgate.netnih.goveuropa.eu
While its development for Alzheimer's disease has halted, this compound is currently being evaluated in animal studies for its potential preventive effects in other neurological conditions, such as post-traumatic stress disorder. nih.govresearchgate.net This indicates that the compound itself may still hold therapeutic interest for different indications, even if its path in AD has concluded for now. The experience with this compound underscores the broader challenges in translating preclinical findings and early-phase clinical signals into successful, approved therapies for complex neurodegenerative diseases like Alzheimer's.
Safety Profile and Toxicological Research of Etazolate
Genotoxicity Assessments of Etazolate
Genotoxicity assessments are crucial for evaluating a compound's potential to cause damage to genetic material. Studies on this compound have focused on chromosomal aberrations and oxidative DNA damage.
A study investigating the genotoxicity of this compound in cultured human lymphocytes utilized the chromosomal aberrations (CAs) assay. Various concentrations of this compound were tested, including 0.01, 1, 10, and 50 µM. The results indicated that treatment with this compound did not induce chromosomal aberrations at any of the examined concentrations (p > 0.05). This suggests that this compound does not directly interact with DNA or interfere with its replication in a manner that causes chromosomal damage in this in vitro model. japsonline.comjapsonline.com
Table 1: Chromosomal Aberrations Assay in Cultured Human Lymphocytes
| Assay Parameter | Concentrations Tested (µM) | Outcome (p-value) |
| Chromosomal Aberrations | 0.01, 1, 10, 50 | Not induced (p > 0.05) japsonline.comjapsonline.com |
Oxidative DNA damage was assessed using the 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) assay in cultured human lymphocytes. This assay measures a common biomarker of oxidative stress-induced DNA damage. The study found that the levels of 8-OHdG in this compound-treated groups were not significantly different from those observed in the control group (p > 0.05). This indicates that this compound does not induce oxidative DNA damage in cultured human lymphocytes at the concentrations tested. japsonline.comjapsonline.com
Table 2: Oxidative DNA Damage Evaluation (8-OHdG Assay) in Cultured Human Lymphocytes
| Assay Parameter | Concentrations Tested (µM) | Outcome (p-value) |
| 8-OHdG Levels | 0.01, 1, 10, 50 | No significant difference from control (p > 0.05) japsonline.comjapsonline.com |
Cytotoxicity Evaluations of this compound
Cytotoxicity assessments evaluate a compound's potential to cause harm to cells, including effects on cell proliferation and viability.
The mitotic index (MI) assay was employed to evaluate the antiproliferative potential of this compound in cultured human lymphocytes. The study observed that cultures treated with various concentrations of this compound (0.01, 1, 10, and 50 µM) exhibited mitotic indices similar to those of the control group (p > 0.05). This suggests that this compound, at the concentrations examined, does not significantly impact the proliferative capacity of cultured human lymphocytes. japsonline.comjapsonline.com
Table 3: Mitotic Index Assessment in Cultured Human Lymphocytes
| Assay Parameter | Concentrations Tested (µM) | Outcome (p-value) |
| Mitotic Index (MI) | 0.01, 1, 10, 50 | No significant effect (p > 0.05) japsonline.comjapsonline.com |
The effects of this compound on cell viability were investigated in the 158N oligodendroglial cell line. In a study designed to assess its antioxidant potential under tert-butyl hydroperoxide (tBHP)-induced oxidative stress, it was found that this compound itself did not exert a significant effect on cell viability or reactive oxygen species (ROS) production in the absence of tBHP. While tBHP caused cell death in these cells, this compound did not protect them at concentrations ranging from 0.02 to 200 µM. This indicates that this compound does not inherently compromise the viability of oligodendroglial cells at these concentrations, though it also did not demonstrate direct antioxidant protection in this specific in vitro model. unito.itrosj.org
Table 4: this compound Effects on Cell Viability in Oligodendroglial Cell Lines
| Cell Line | Concentrations Tested (µM) | Outcome Regarding Cell Viability (without tBHP-induced stress) | Outcome Regarding Protection against tBHP-induced cell death |
| 158N Oligodendroglial | 0.02 to 200 | No significant effect on cell viability unito.it | Did not protect against cell death unito.itrosj.org |
Preclinical and Clinical Tolerability and Adverse Event Profiles of this compound
Preclinical and clinical studies have assessed the tolerability and adverse event profiles of this compound. In Phase 1 clinical trials for Alzheimer's disease, this compound demonstrated an acceptable safety profile, with fewer side effects compared to other phosphodiesterase-4 inhibitors. japsonline.comresearchgate.net
A pilot Phase IIA, randomized, double-blind, multicenter clinical trial involving 159 patients with mild to moderate Alzheimer's disease further evaluated this compound's safety and tolerability. In this study, this compound (EHT0202) was found to be safe and generally well tolerated. researchgate.netnih.govingentaconnect.com However, dose-dependent numbers of early withdrawal and central nervous system (CNS)-related adverse events were observed. researchgate.netnih.govingentaconnect.com Some reported side effects in the Phase IIa study included depression and other alterations in behavior. researchgate.net Phase 1 trials also noted some cases of CNS-related adverse effects. researchgate.net
General Tolerability of this compound in Animal Models
Preclinical studies in animal models have generally indicated that this compound is a well-tolerated compound. For instance, studies examining its genotoxicity and cytotoxicity in cultured human lymphocytes found that this compound did not induce chromosomal aberrations or oxidative DNA damage at concentrations up to 50 µM japsonline.com. Furthermore, it did not significantly affect the mitotic index of these cells, suggesting a lack of cytotoxicity at the tested concentrations japsonline.com.
In animal models of depression and anxiety, this compound demonstrated antidepressant-like and anxiolytic-like effects without altering locomotor activity, suggesting a favorable tolerability profile in behavioral studies ebi.ac.uk. Aged rats treated with this compound showed improved cognitive performance in complex spatial learning and memory tasks, with preclinical studies affirming its well-tolerated nature and absence of major side effects psu.edu.
Observed Adverse Events in Clinical Trials of this compound (e.g., CNS-related, gastrointestinal)
Clinical trials, particularly those investigating this compound (EHT-0202) for Alzheimer's disease, have provided valuable information on its safety and tolerability in humans. Phase 1 clinical trials indicated that this compound possessed an acceptable safety profile japsonline.comresearchgate.net. A pilot Phase IIA, randomized, double-blind, multicenter clinical trial involving 159 patients with mild-to-moderate Alzheimer's disease further demonstrated the compound's safety and general tolerability japsonline.comresearchgate.netnih.govpatsnap.com.
However, this Phase IIA study did observe dose-dependent numbers of early withdrawals and central nervous system (CNS)-related adverse events researchgate.netnih.gov. While specific details on the nature and incidence rates of these CNS-related events or gastrointestinal issues were not extensively detailed in the provided search results, the general observation of CNS-related adverse events indicates a need for careful monitoring in this domain researchgate.netnih.gov. Importantly, no specific gastrointestinal, cardiovascular, or biological adverse events were reported in one overview of clinical trial results marketscreener.com. Furthermore, this compound treatment did not clinically induce emesis, which is a significant advantage compared to other PDE4 inhibitors researchgate.net.
Comparative Safety of this compound with Other PDE4 Inhibitors
The clinical development of many phosphodiesterase-4 (PDE4) inhibitors has been hindered by significant side effect profiles, most notably nausea and vomiting ebi.ac.ukresearchgate.net. This compound stands out as a "new generation PDE4 inhibitor" with encouraging safety and tolerance profiles, particularly due to the absence of emesis (vomiting) in clinical observations ebi.ac.ukresearchgate.netresearchgate.net. This lack of emetic effect is considered a main advantage of this compound over other PDE4 inhibitors researchgate.net.
For comparison, other PDE4 inhibitors like Roflumilast are known to cause common adverse effects including diarrhea, weight loss, nausea, headache, and insomnia wikipedia.org. Cilomilast, another PDE4 inhibitor, showed reasonable efficacy for treating chronic obstructive pulmonary disease (COPD) in clinical trials, but its development was problematic due to side effects, particularly gastrointestinal issues wikipedia.org.
The comparative safety profile suggests that this compound may offer a more favorable tolerability margin, especially concerning gastrointestinal adverse events like emesis, which have historically limited the clinical utility of other compounds in this class.
Table 1: Comparative Adverse Event Profiles of Select PDE4 Inhibitors
| PDE4 Inhibitor | Key Observed Adverse Events | Notable Safety Aspects | References |
| This compound | CNS-related adverse events (dose-dependent), depression-like behaviors (in some clinical contexts) | Acceptable safety profile, generally well-tolerated, no emesis observed clinically | japsonline.comresearchgate.netnih.gov |
| Roflumilast | Diarrhea, weight loss, nausea, headache, insomnia, decreased appetite, abdominal pain, rhinitis, sinusitis, urinary tract infection, depression | Approved for COPD, plaque psoriasis, seborrheic dermatitis, and atopic dermatitis | wikipedia.org |
| Cilomilast | Problematic side effects, particularly gastrointestinal side effects | Development hampered by poor side effect profile despite reasonable efficacy for COPD | wikipedia.org |
Structure Activity Relationship Sar Studies of Etazolate and Analogs
Identification of Pharmacophores for Etazolate's Target Engagement
This compound exhibits a multifaceted pharmacological profile, primarily acting as a positive allosteric modulator of the GABAA receptor at the barbiturate (B1230296) binding site. wikipedia.orgwikipedia.orgnih.gov This modulation leads to anxiolytic effects. wikipedia.orgwikipedia.org Beyond its GABAergic activity, this compound also functions as an antagonist of adenosine (B11128) A1 and A2 receptor subtypes. wikipedia.orgwikipedia.orgnih.govguidetopharmacology.org A significant aspect of its mechanism involves selective inhibition of the phosphodiesterase 4 (PDE4) isoform. wikipedia.orgwikipedia.orgnih.govnih.govnih.gov
The pyrazolopyridine scaffold, which forms the core of this compound's structure, is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active and clinically relevant compounds. uni.lufishersci.caguidetoimmunopharmacology.orgchembase.cn Research indicates that pyrazolopyridines, including this compound, can stimulate [3H]diazepam binding through a picrotoxinin-sensitive site, which is distinct from the GABA receptor site. fishersci.ca This enhancement of benzodiazepine (B76468) binding by this compound is attributed to a change in affinity rather than an increase in maximal binding. fishersci.ca The effects of this compound in this context can be competitively blocked by picrotoxinin (B1677863). fishersci.ca
Furthermore, this compound's neuroprotective effects are fully abrogated by GABAA receptor antagonists, underscoring the involvement of GABAA receptor signaling in this action. nih.gov this compound has been shown to stimulate the production of soluble Amyloid Precursor Protein alpha (sAPPα), a fragment known for its neurotrophic and procognitive properties. nih.govidrblab.net This suggests a direct link between GABAA receptor signaling and the alpha-secretase pathway, which contributes to this compound's neuroprotective mechanism. nih.gov
Impact of Chemical Modifications on this compound's Pharmacological Profiles
While detailed data specifically on the impact of direct chemical modifications to this compound's structure on its pharmacological profiles are not extensively detailed in the provided search results, broader SAR principles derived from studies on pyrazolopyridine derivatives offer insights. For instance, in the context of kinase inhibitors, the strategic introduction of aromatic groups and amide side chains into pyrazolopyridine derivatives has been shown to be crucial for achieving favorable hydrophobic and hydrogen-bonding interactions with target enzymes like Syk. mims.com Similarly, diverse substitutions on pyrazolo[3,4-b]pyridine-based derivatives have been reported to influence their anti-tumor efficacy. uni.lu
This compound is a known selective PDE4 inhibitor. nih.gov Its analog, Tracazolate, also demonstrates the ability to potentiate cAMP production, suggesting that certain structural elements within the pyrazolopyridine core are critical for maintaining PDE4 inhibitory activity. nih.gov
In studies evaluating antiproliferative effects, this compound has demonstrated potent activity against Leishmania donovani promastigotes, with an EC50 of 24.1 µM. nih.gov Comparative studies with other PDE inhibitors, such as rolipram (B1679513) (EC50 = 29.04 µM) and dipyridamole (B1670753) (EC50 = 61.3 µM), indicate that this compound's specific structural features contribute to its superior potency in this antiproliferative context. nih.gov
Table 1: Antiproliferative Effects of this compound and Related PDE Inhibitors on Leishmania donovani Promastigotes
| Compound | EC50 (µM) [Reference] |
| This compound | 24.1 nih.gov |
| Rolipram | 29.04 nih.gov |
| Dipyridamole | 61.3 nih.gov |
Application of Computational Approaches in this compound SAR Research
Computational modeling techniques play a pivotal role in modern drug discovery, including SAR research for compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely employed to understand the molecular features that govern binding interactions with target proteins and to predict the activity of novel compounds. ontosight.ailibretexts.orguni.lu
In silico methods are frequently integrated into SAR discussions for pyrazolopyridines. mims.com Molecular docking simulations, for example, are utilized to estimate the binding energy and optimal binding poses of compounds, which can be crucial for designing agents to inhibit processes like Aβ42 aggregation. libretexts.org this compound itself has served as a reference compound in such computational studies. For instance, in a comparative docking simulation, a compound designated SBrHZD exhibited more favorable binding energies for anti-diabetic and anti-bacterial applications compared to this compound (-6.41 and -6.55 kJ/mol for SBrHZD versus -4.17 and -4.21 kJ/mol for this compound, respectively). wikipedia.org This highlights the utility of computational methods in comparing and optimizing the binding characteristics of new chemical entities against established drugs. Computational approaches are instrumental in exploring SAR landscapes and predicting potential biological targets, accelerating the drug discovery process. wikipedia.org
Comparative SAR Analysis with Related Pyrazolopyridine Derivatives
This compound is classified as a pyrazolopyridine derivative, a structural class that includes several compounds with significant pharmacological activities. wikipedia.orgwikipedia.orguni.lufishersci.camims.comnih.gov Other notable pyrazolopyridine-based drugs that share structural similarities and anxiolytic properties with this compound include Cartazolate and Tracazolate. guidetoimmunopharmacology.orgchembase.cnmims.commims.com ICI-190,622 is another pyrazolopyridine derivative recognized for its anxiolytic effects. mims.com
Comparative studies reveal that both this compound and Cartazolate enhance the binding of [3H]diazepam to benzodiazepine receptor sites in rat brain. fishersci.ca Interestingly, while pentobarbital (B6593769) can induce a slightly greater maximal enhancement of benzodiazepine binding than this compound, maximal concentrations of this compound cannot further increase the enhancement achieved by pentobarbital, suggesting a common site of action. fishersci.ca In contrast, the enhancement of benzodiazepine binding by gamma-aminobutyric acid (GABA) is fully additive with the effects of either this compound or pentobarbital, indicating distinct receptor sites for GABA. fishersci.ca These findings collectively suggest that pyrazolopyridines like this compound and Cartazolate, similar to pentobarbital, stimulate [3H]diazepam binding through a picrotoxinin-sensitive site. fishersci.ca
In broader SAR analyses of pyrazolopyridine derivatives, particularly as kinase inhibitors, it has been observed that pyrazolo[3,4-b]pyridine derivatives often exhibit superior potency compared to other related heterocyclic systems such as indazole and pyrazolopyrazine derivatives. mims.com The pyrazolo[3,4-b]pyridine nucleus is a crucial scaffold in the design of anxiolytic and antidepressant agents, exemplified by this compound, Cartazolate, and Tracazolate. guidetoimmunopharmacology.orgchembase.cn
Future Directions and Research Gaps for Etazolate
Elucidation of Additional Molecular Targets and Biochemical Pathways Influenced by Etazolate
While this compound is known to primarily target GABA-A receptors, phosphodiesterase-4 (PDE4), and the α-secretase pathway, emerging evidence suggests its influence extends to other molecular and cellular processes. Future research should focus on identifying and characterizing these additional targets to build a more comprehensive understanding of its neuroprotective and cognitive-enhancing effects.
One promising area of investigation is the impact of this compound on pathways related to oxidative stress . Preclinical studies have shown that this compound can prevent reductions in crucial antioxidant biomarkers. nih.gov Specifically, in a rat model of Parkinson's disease, this compound administration prevented the decrease in the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) ratio and glutathione peroxidase (GPx) levels in the hippocampus. nih.gov Similarly, in a rat model of post-traumatic stress disorder (PTSD), this compound treatment prevented changes in these same oxidative stress markers. nih.gov Further research is needed to delineate the precise mechanisms by which this compound modulates these antioxidant pathways and to explore its potential in other conditions characterized by high levels of oxidative stress.
Another critical area for future research is the influence of this compound on neurotrophic factors and epigenetic modifications . Studies have demonstrated that this compound can prevent the reduction of Brain-Derived Neurotrophic Factor (BDNF) levels in the hippocampus in animal models of both Parkinson's disease and PTSD. nih.govnih.gov BDNF is essential for neuronal survival, growth, and synaptic plasticity. Furthermore, research in a PTSD model has indicated that this compound can prevent the reduction in histone acetylation. nih.gov This suggests that this compound may have a role in modulating gene expression through epigenetic mechanisms. A deeper investigation into the signaling cascades that link this compound's primary targets to the regulation of BDNF and histone acetylation could reveal novel therapeutic avenues.
Future studies could employ a range of modern techniques to uncover additional targets. Proteomic and transcriptomic analyses of neuronal cells or brain tissue from animal models treated with this compound could identify novel proteins and genes whose expression is altered by the compound. Additionally, affinity chromatography-mass spectrometry and other biochemical techniques could be used to directly identify new binding partners for this compound. A more complete understanding of the full spectrum of this compound's molecular interactions will be instrumental in predicting its therapeutic effects and identifying potential off-target effects.
Investigation of this compound in Novel Therapeutic Areas Beyond Current Scope
The known mechanisms of action of this compound, including its anti-inflammatory, neuroprotective, and cognitive-enhancing properties, suggest its potential therapeutic utility in a range of neurological and psychiatric disorders beyond Alzheimer's disease and traumatic brain injury.
One such area is Parkinson's disease (PD) . A preclinical study in a 6-hydroxydopamine (6-OHDA)-induced rat model of PD demonstrated that this compound administration improved motor deficits, depression-like behavior, and both short- and long-term memory impairment. nih.gov These beneficial effects were associated with the prevention of reductions in antioxidant biomarkers and BDNF levels in the hippocampus. nih.gov Given these promising initial findings, further investigation into the potential of this compound as a disease-modifying or symptomatic treatment for Parkinson's disease is warranted.
Another potential therapeutic application for this compound is in the treatment of psychiatric disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to have anxiolytic and antidepressant effects in preclinical models. nih.gov In a rat model of PTSD, this compound prevented memory impairment, anxiety, and depression-like behaviors. nih.gov These effects were linked to its ability to counteract oxidative stress and prevent the reduction of BDNF and histone acetylation in the hippocampus. nih.gov Future clinical studies could explore the efficacy of this compound in patients with these conditions, either as a monotherapy or as an adjunct to existing treatments.
The neuroprotective properties of this compound also suggest its potential in treating stroke and other ischemic brain injuries . The compound's ability to reduce neuroinflammation and promote the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα) could be beneficial in the acute and subacute phases of stroke. nih.gov Preclinical studies in animal models of focal ischemia would be a logical next step to evaluate this potential application.
Furthermore, given the common underlying mechanisms of neurodegeneration in various disorders, the potential of this compound in other neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) could be explored. While no direct evidence currently exists for this compound in ALS, its multifaceted mechanism of action makes it a candidate for investigation in this and other related diseases.
Biomarker Discovery and Validation for Predicting this compound Response
The identification and validation of biomarkers that can predict a patient's response to this compound would be a significant advancement in its clinical development. Such biomarkers could be used to select patients who are most likely to benefit from treatment, to monitor the drug's efficacy, and to provide insights into its mechanism of action.
Given this compound's known targets, several classes of biomarkers could be explored. As a PDE4 inhibitor , biomarkers related to the cyclic AMP (cAMP) signaling pathway are of particular interest. Candidate biomarkers could include levels of cAMP or its downstream effectors, such as phosphorylated cAMP response element-binding protein (pCREB), in cerebrospinal fluid (CSF) or peripheral blood cells. nih.gov Additionally, neuroimaging techniques such as functional MRI (fMRI) could be used to assess changes in brain activity in regions known to be modulated by the cAMP pathway.
As a GABA-A receptor modulator , biomarkers related to GABAergic neurotransmission could also be predictive of this compound response. Electroencephalography (EEG) could be used to measure changes in brain wave patterns associated with GABAergic activity. Furthermore, levels of GABA or its metabolites in the CSF could be monitored.
Given this compound's effects on neuroinflammation and oxidative stress , biomarkers related to these processes are also promising candidates. nih.govmdpi.com Cytokines and other inflammatory markers in the CSF and blood could be measured to assess the drug's anti-inflammatory effects. nih.gov Markers of oxidative damage to lipids, proteins, and DNA could also be quantified. researchgate.net
The discovery and validation of these biomarkers will require a concerted effort, involving both preclinical studies in animal models and well-designed clinical trials with comprehensive biomarker collection. The identification of reliable predictive biomarkers will be a crucial step towards personalized medicine for neurodegenerative and psychiatric disorders.
Strategies for Overcoming Translational Challenges in this compound Development
The translation of promising preclinical findings into effective clinical therapies is a major hurdle in the development of drugs for central nervous system (CNS) disorders. This compound, like many other CNS drug candidates, faces several translational challenges that must be addressed to ensure its successful development.
One of the primary challenges for PDE4 inhibitors in general has been the high incidence of mechanism-based side effects, such as nausea and emesis. maastrichtuniversity.nlnih.gov While this compound has been reported to be generally well-tolerated in early clinical trials, a dose-dependent increase in CNS-related adverse events was observed. nih.gov Future development strategies could focus on optimizing the therapeutic window of this compound, perhaps through the development of novel formulations or delivery systems that provide more stable drug exposure.
Another significant challenge is the design of clinical trials for neurodegenerative diseases. The slow and variable progression of these disorders makes it difficult to demonstrate a drug's efficacy in a timely manner. The Phase IIA study of this compound in Alzheimer's disease was not powered or designed to show efficacy and, as expected, did not show significant differences between treatment groups on most cognitive endpoints. nih.gov Future trials will need to be of longer duration and enroll a larger number of patients to have a greater chance of demonstrating a clinically meaningful effect. The use of sensitive biomarkers to track disease progression and drug response could also help to improve the efficiency of these trials.
The heterogeneity of patient populations is another major challenge. Neurodegenerative and psychiatric disorders are complex and multifactorial, with significant variability in their underlying pathology and clinical presentation. The development of biomarkers to stratify patients and identify those who are most likely to respond to this compound's specific mechanisms of action will be crucial for the success of future clinical trials.
Finally, a deeper understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of this compound in humans is needed. This includes a better characterization of its blood-brain barrier penetration and its target engagement in the CNS. The use of advanced neuroimaging techniques, such as positron emission tomography (PET), could be valuable in this regard.
By proactively addressing these translational challenges, the development of this compound can be streamlined, increasing the likelihood of its successful translation into a valuable therapeutic agent.
Potential for Combination Therapies Involving this compound in Neurodegenerative Disorders
Given the complex and multifactorial nature of neurodegenerative disorders, it is unlikely that a single drug will be able to effectively treat all aspects of the disease. Combination therapies, which target multiple pathological pathways simultaneously, are therefore a promising strategy. This compound, with its unique and multifaceted mechanism of action, is a strong candidate for inclusion in such combination regimens.
In the context of Alzheimer's disease , this compound has already been studied as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs). nih.gov A Phase IIA clinical trial in patients with mild to moderate Alzheimer's disease found that this compound was safe and well-tolerated when administered with an AChEI. nih.gov While the study was not powered to show efficacy, it provided a foundation for further investigation of this combination. Future studies could explore the long-term efficacy of this combination and investigate the potential for synergistic effects.
Another promising combination for Alzheimer's disease would be this compound with memantine . Memantine is an NMDA receptor antagonist that is thought to protect neurons from excitotoxicity. researchgate.net Given that this compound modulates GABAergic neurotransmission, combining it with a drug that targets the glutamatergic system could provide a more comprehensive approach to restoring the balance of excitatory and inhibitory neurotransmission in the brain. Preclinical studies in animal models could be used to evaluate the potential for synergistic neuroprotective effects of this combination. nih.gov
Beyond Alzheimer's disease, combination therapies involving this compound could be explored for other neurodegenerative disorders. In Parkinson's disease , for example, this compound could be combined with dopaminergic therapies to address both the motor and non-motor symptoms of the disease. In amyotrophic lateral sclerosis (ALS) , this compound could be combined with drugs that target other pathological mechanisms, such as protein aggregation or oxidative stress.
Q & A
Q. Resolution Strategies :
Indirect Mechanism Hypothesis : this compound may upregulate endogenous antioxidants (e.g., SOD, catalase) in vivo rather than directly scavenging ROS. Validate via enzyme activity assays in tissue homogenates .
Model Complexity : In vivo systems involve cross-talk between neuronal, glial, and vascular cells, which may amplify this compound’s effects. Use co-culture systems to mimic this interplay .
Dosage Timing : Administer this compound prophylactically in chronic stress models to assess cumulative antioxidant effects .
Advanced: What methodological considerations are critical when designing studies to investigate this compound’s interaction with GABA-A receptors?
- Receptor Specificity : Use competitive binding assays with picrotoxinin (1–10 µM) to distinguish this compound’s site from GABA or benzodiazepine-binding domains .
- Cross-Reactivity Controls : Include bicuculline (GABA antagonist) to test if this compound’s effects are GABA-dependent .
- Data Normalization : Express results as % change from baseline binding (e.g., [³H]diazepam displacement) to account for inter-experimental variability .
Ethical Note : Adhere to ARRIVE guidelines for in vivo studies, ensuring humane endpoints and sample size justification .
Advanced: What are the optimal concentrations of this compound for in vitro neuroprotection studies, and how do solubility factors influence experimental outcomes?
Q. Solubility Data :
| Solvent | Solubility (mg/mL) | Practical Use |
|---|---|---|
| DMSO | ≥7.75 | Stock solutions for neuronal cultures |
| Ethanol | ≥9.94 | Alternative for solvent-sensitive assays |
Q. Effective Concentrations :
- Neuroprotection : 0.5–2 µM in cortical neurons (blocks Aβ toxicity) .
- Antidepressant Effects : 10 mg/kg in rodent models .
Methodological Pitfall : Precipitation in aqueous buffers (e.g., PBS) may yield false negatives. Pre-test solubility under experimental conditions and use fresh stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
